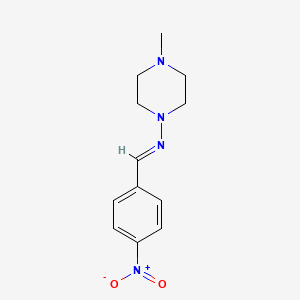

4-methyl-N-(4-nitrobenzylidene)-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-(4-nitrobenzylidene)-1-piperazinamine, also known as MNBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNBA is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Synthesis and Chelating Agents

4-Methyl-N-(4-nitrobenzylidene)-1-piperazinamine derivatives have been synthesized and explored for their potential in creating bifunctional chelating agents. Such compounds can be used in the development of diagnostic and therapeutic radiopharmaceuticals. The synthesis involves the cyclization of (4-nitrobenzyl)-ethylenediamine with appropriate amino disuccinimido esters, leading to the formation of macrocyclic diamides. These compounds are then subjected to reduction and alkylation steps to produce the desired chelating agents, which could have applications in medicine, particularly in targeted cancer therapy and diagnostic imaging (McMurry et al., 1992).

Chemical Reactions in Microemulsions

Studies have investigated the behavior of similar compounds in microemulsions, focusing on chemical reactions such as the Michael addition and aminolysis. These reactions have practical applications in chemical synthesis and pharmaceutical formulations. The kinetic studies of these reactions provide insights into how the distribution of reagents in microemulsions can affect the reaction rates, offering valuable information for designing efficient reaction conditions in industrial and pharmaceutical chemistry (Fernández et al., 2005).

Coordination Chemistry for Therapeutic Applications

The synthesis of Mn(II) and Zn(II) complexes with new macrocyclic Schiff-base ligands containing the piperazine moiety, derived from reactions involving similar nitrobenzyl-substituted compounds, has been explored. These complexes have been characterized for their structural, spectroscopic, and biological properties, including cytotoxic and antibacterial activities. Such research contributes to the development of new therapeutic agents with potential applications in treating infections and cancer (Keypour et al., 2017).

Antibacterial and Anticholinesterase Activities

Hydrazone derivatives containing the piperazine moiety have been synthesized and evaluated for their antibacterial and anticholinesterase activities. These compounds could lead to the development of new drugs for treating bacterial infections and neurological disorders such as Alzheimer's disease. The synthesis involves the reaction of 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide with aromatic aldehydes, demonstrating the versatility of nitrobenzyl-piperazine derivatives in medicinal chemistry (Kaya et al., 2016).

Corrosion Inhibition

Research on Schiff bases derived from similar nitrobenzylidene compounds has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial processes where corrosion resistance is essential, such as in oil and gas production and metal processing. The corrosion inhibition properties are attributed to the adsorption of these compounds on the metal surface, forming a protective layer that reduces corrosion rates (Singh & Quraishi, 2016).

Propiedades

IUPAC Name |

(E)-N-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-14-6-8-15(9-7-14)13-10-11-2-4-12(5-3-11)16(17)18/h2-5,10H,6-9H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPFSXYUVXYZIP-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5589364.png)

![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)

![N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5589382.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5589384.png)

![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)

![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)

![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)

methanone](/img/structure/B5589441.png)